IETP2

Blood-labyrinth barrier Inner ear drug delivery Phage display peptide screening

IETP2 is the only LRP1 ligand among four phage-optimized candidates (IETP1–4) validated for robust cochlear accumulation. Its deliberately tuned KD of 738 nM enables cargo release after BLB transcytosis—unlike higher-affinity binders that entrap payloads. Successfully delivered 4/4 chemically diverse cargos (fluorescent dyes, Gd-DOTA, curcumin). IETP2-nanoprobes yield 84% stronger MRI signal. Procure the empirically validated BLB shuttle for inner ear drug conjugate synthesis, nanoparticle functionalization, or pharmacokinetic studies.

Molecular Formula C107H171N39O29
Molecular Weight 2467.7 g/mol
Cat. No. B15573216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIETP2
Molecular FormulaC107H171N39O29
Molecular Weight2467.7 g/mol
Structural Identifiers
InChIInChI=1S/C107H171N39O29/c1-6-56(4)85(100(172)137-66(29-18-40-125-106(118)119)91(163)144-75(54-147)97(169)134-63(27-16-38-123-104(114)115)87(159)129-52-81(154)132-74(102(174)175)49-83(156)157)145-82(155)53-130-86(158)62(26-15-37-122-103(112)113)133-92(164)68(43-55(2)3)138-93(165)70(44-58-21-9-7-10-22-58)140-95(167)73(48-78(110)151)142-96(168)72(47-77(109)150)141-90(162)65(28-17-39-124-105(116)117)135-89(161)64(25-13-14-36-108)136-98(170)76-31-20-42-146(76)101(173)67(30-19-41-126-107(120)121)131-80(153)51-127-79(152)50-128-88(160)69(46-60-32-34-61(149)35-33-60)139-94(166)71(45-59-23-11-8-12-24-59)143-99(171)84(111)57(5)148/h7-12,21-24,32-35,55-57,62-76,84-85,147-149H,6,13-20,25-31,36-54,108,111H2,1-5H3,(H2,109,150)(H2,110,151)(H,127,152)(H,128,160)(H,129,159)(H,130,158)(H,131,153)(H,132,154)(H,133,164)(H,134,169)(H,135,161)(H,136,170)(H,137,172)(H,138,165)(H,139,166)(H,140,167)(H,141,162)(H,142,168)(H,143,171)(H,144,163)(H,145,155)(H,156,157)(H,174,175)(H4,112,113,122)(H4,114,115,123)(H4,116,117,124)(H4,118,119,125)(H4,120,121,126)/t56-,57+,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,84-,85-/m0/s1
InChIKeyAVLOGIQNFHIXJX-CHPYITEUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IETP2: LRP1-Targeting Peptide for Blood-Labyrinth Barrier Permeation


IETP2 (CAS: 2314338-36-6) is a 22-amino acid synthetic targeting peptide (Thr-Phe-Tyr-Gly-Gly-Arg-Pro-Lys-Arg-Asn-Asn-Phe-Leu-Arg-Gly-Ile-Arg-Ser-Arg-Gly-Asp) with a molecular weight of 2467.75 Da . It was identified via phage display screening as a ligand for low-density lipoprotein receptor-related protein 1 (LRP1), a receptor expressed on the blood-labyrinth barrier (BLB) [1]. IETP2 binds LRP1 with a dissociation constant (KD) of 738 nM and serves as a molecular shuttle, enabling conjugated cargo—including small-molecule therapeutics and imaging agents—to traverse the BLB via receptor-mediated transcytosis [2].

Why Generic LRP1-Binding Peptides Cannot Replace IETP2 for BLB Delivery


The blood-labyrinth barrier (BLB) presents a unique molecular gatekeeping profile distinct from other biological barriers, and not all LRP1-binding peptides exhibit equivalent capacity to mediate transcytosis across this specific endothelial interface [1]. Generic LRP1 ligands identified for blood-brain barrier (BBB) penetration or systemic LRP1 targeting lack empirical validation for BLB crossing efficiency. The IETP2 sequence was specifically optimized via in vivo phage display biopanning against cochlear vasculature, and among four candidate peptides (IETP1-4) with identical screening provenance, only IETP2 demonstrated robust cochlear accumulation [2]. Furthermore, IETP2's binding affinity (KD = 738 nM) is intentionally modulated—not maximized—to facilitate cargo release after transcytosis, a design parameter that distinguishes it from higher-affinity LRP1 binders that may remain receptor-bound [3]. Substituting IETP2 with an unvalidated LRP1 ligand introduces substantial risk of failed BLB permeation, altered tissue distribution, or abrogated payload delivery.

IETP2 Comparative Evidence: Quantified Differentiation from Analogs and Untargeted Controls


Head-to-Head Screening Data: IETP2 Outperforms IETP1, IETP3, and IETP4 in Cochlear Uptake

In the original discovery study, four candidate inner ear-targeting peptides (IETP1, IETP2, IETP3, IETP4) were identified from the same phage display screening campaign. Ex vivo fluorescence imaging of mouse cochleae following systemic administration revealed that IETP2 exhibited markedly superior cochlear accumulation compared to its three sibling candidates. This direct head-to-head comparison within a single experimental cohort establishes IETP2 as the optimized sequence among the IETP family for BLB crossing [1]. The university press release summarizing the work explicitly states that IETP2 demonstrated 'significantly superior LRP1 ligand binding efficiency compared to analogous ligand molecules' [2].

Blood-labyrinth barrier Inner ear drug delivery Phage display peptide screening

Targeted vs. Untargeted Nanoprobe: IETP2-Equipped Contrast Agent Delivers 84% Higher MRI Signal

In a 2025 study, an IETP2-functionalized iron oxide nanoprobe was compared against an untargeted control nanoprobe (identical nanoparticle core and PEG coating but lacking the IETP2 peptide) for MRI contrast enhancement in the mouse inner ear. The IETP2-targeted nanoprobe produced up to 84% stronger MRI signals than the untargeted control [1]. This quantified difference directly attributes enhanced BLB crossing and cochlear accumulation to the IETP2 targeting moiety. Notably, the untargeted version already outperforms standard gadolinium agents in contrast efficiency at lower doses, making the 84% gain additive to an already advantageous baseline [1].

MRI contrast agent Inner ear imaging Targeted nanoparticle

LRP1 Binding Affinity: IETP2 KD = 738 nM Enables Reversible Cargo Release After Transcytosis

Surface plasmon resonance (SPR) kinetic analysis established that IETP2 binds LRP1 with a dissociation constant (KD) of 738 nM [1]. This affinity places IETP2 in an intermediate binding regime distinct from known high-affinity LRP1 ligands. For context, apoE mimetic peptides such as apoE(130-149) and apoE(141-155)2 bind sLRP receptors with KD values in the 100 nM range (~7-fold higher affinity) [2]. The moderate affinity of IETP2 is mechanistically advantageous for BLB delivery: it enables receptor engagement and endocytosis while permitting cargo dissociation after transcytosis, a balance critical for payload deposition in inner ear tissue rather than retention in endothelial cells. Higher-affinity LRP1 binders may exhibit impaired cargo release, limiting their utility as delivery shuttles.

Receptor binding kinetics LRP1 Transcytosis efficiency

Receptor Specificity: LRP1 Knockdown Abolishes IETP2 Cellular Uptake

In HEI-OC1 auditory hair cells, CRISPR/Cas9-mediated knockdown of LRP1 resulted in greatly reduced endocytosis of IETP2 compared to wild-type cells [1]. Quantitative flow cytometry confirmed that LRP1-KD cells exhibit significantly diminished IETP2 uptake relative to WT controls [1]. Additionally, competition experiments with Lix-FITC (a known LRP1 ligand) demonstrated partial reduction of IETP2-Cy5.5 endocytosis, confirming that IETP2 internalization occurs via LRP1-mediated pathways [1]. This direct target engagement evidence validates that IETP2's BLB-crossing functionality is LRP1-dependent and not attributable to non-specific cellular uptake or alternative receptor pathways.

LRP1 knockdown Receptor-mediated endocytosis Target engagement validation

Universal Cargo Conjugation Platform: IETP2 Successfully Delivers Four Diverse Payloads to Inner Ear

The original proof-of-concept study demonstrated that IETP2, when covalently conjugated to four structurally and functionally distinct small-molecule payloads, successfully delivered all compounds into the inner ear and inner ear lymph [1]. The payload panel included fluorescent dyes (rhodamine and Cy5.5), an MRI contrast agent (Gd-DOTA), and an anti-inflammatory small molecule (curcumin). All conjugated compounds achieved inner ear delivery, whereas unconjugated controls (e.g., free Cy5.5, Gly-Cy5.5) showed no cochlear accumulation [2]. This payload-agnostic performance establishes IETP2 as a universal BLB-crossing shuttle platform rather than a molecule-specific delivery agent.

Drug conjugate Imaging agent Payload versatility

Tissue-Specific Accumulation: IETP2 Colocalizes with LRP1 in Key Inner Ear Structures

Immunofluorescence imaging of mouse cochleae at 2 hours post-injection revealed that IETP2-Cy5.5 colocalizes with endogenous LRP1 expression in multiple inner ear compartments critical for hearing function, including inner hair cells (IHCs), spiral ganglion neurons (SGNs), stria vascularis (SV) endothelial cells, and the spiral prominence (SP) region [1]. In contrast, free Cy5.5 dye administered systemically showed no detectable cochlear accumulation [1]. Diffuse distribution of IETP2-Cy5.5 into the intrastrial space of the SV was also observed, confirming successful transcytosis across the BLB endothelial barrier [1]. This compartment-level distribution mapping provides spatial resolution of IETP2 delivery that untargeted or unvalidated LRP1 ligands lack.

Cochlear biodistribution LRP1 expression Immunofluorescence colocalization

IETP2 Procurement Applications: Validated Scenarios Based on Comparative Evidence


Non-Invasive Inner Ear Drug Delivery Research

Investigators developing systemic therapeutics for inner ear disorders—including noise-induced hearing loss, age-related hearing loss, autoimmune inner ear disease, and ototoxicity—can utilize IETP2 as a validated BLB-crossing shuttle. As demonstrated by the four-payload conjugation study, IETP2 enables systemic administration of small-molecule drugs that would otherwise be excluded by the BLB [1]. Procurement of IETP2 for drug conjugate synthesis is directly supported by head-to-head screening data showing IETP2 uniquely accumulates in cochlear tissue among four structurally related peptide candidates [2], and by LRP1 knockdown experiments confirming receptor-mediated transcytosis [3].

MRI Contrast Agent Development for Inner Ear Imaging

Radiology and biomedical imaging researchers developing MRI contrast agents for cochlear visualization should procure IETP2-functionalized nanoparticles or IETP2 peptide for custom conjugate synthesis. Quantitative evidence demonstrates that IETP2-equipped nanoprobes produce 84% stronger MRI signals than untargeted controls in mouse inner ear [4]. This signal enhancement is mechanistically attributed to IETP2-mediated LRP1 binding and BLB transcytosis, as validated by colocalization of IETP2-Cy5.5 with LRP1 in cochlear vasculature [5].

Fluorescence Imaging Probe Conjugation for Cochlear Biodistribution Studies

Researchers mapping inner ear pharmacokinetics and biodistribution can conjugate IETP2 to fluorescent dyes (Cy5.5, rhodamine, or custom fluorophores) to achieve cochlear delivery that free dyes cannot accomplish. The original study's negative controls (free Cy5.5, Gly-Cy5.5) showed no cochlear accumulation, whereas IETP2-Cy5.5 distributed to inner hair cells, spiral ganglion neurons, stria vascularis, and spiral prominence [5]. IETP2's defined KD of 738 nM [2] ensures reversible binding that facilitates tissue deposition rather than endothelial entrapment.

Universal BLB Shuttle Platform Development

Biotech and pharmaceutical teams developing platform technologies for inner ear delivery should evaluate IETP2 as the targeting ligand for nanoparticle, liposomal, or polymer-based delivery systems. Evidence shows IETP2 successfully delivered 4/4 chemically diverse payloads (fluorescent dyes, Gd-DOTA MRI contrast agent, and curcumin) to the inner ear [1]. The peptide's moderate LRP1 affinity (KD = 738 nM) is deliberately tuned to enable cargo release after transcytosis, distinguishing it from higher-affinity LRP1 binders (KD ≈ 100 nM) that may retain cargo within endothelial cells [2][6].

Technical Documentation Hub

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